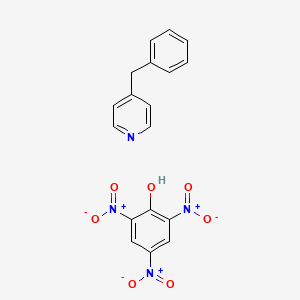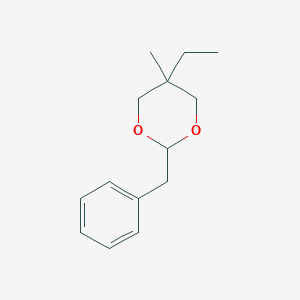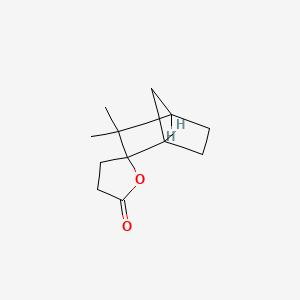
Manganese--rhodium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–rhodium (1/1) is a compound consisting of manganese and rhodium in a 1:1 ratio. This compound has gained attention due to its potential applications in various fields, particularly in catalysis and materials science. The combination of manganese and rhodium offers unique properties that make it suitable for specific industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese–rhodium (1/1) can be synthesized through various methods. One common approach involves the co-reduction of manganese and rhodium salts in the presence of a reducing agent. For instance, manganese chloride and rhodium chloride can be reduced using sodium borohydride in an aqueous solution. The reaction is typically carried out under inert atmosphere to prevent oxidation of the metals.
Another method involves the thermal decomposition of organometallic precursors containing manganese and rhodium. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of manganese–rhodium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The metals are combined in their elemental forms and subjected to high temperatures to facilitate alloy formation. This method ensures the production of large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–rhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and rhodium.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Ligands or other substituents can replace one or both metals in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving manganese–rhodium (1/1) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxide and rhodium oxide, while reduction may regenerate the elemental metals.
Wissenschaftliche Forschungsanwendungen
Manganese–rhodium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties enhance reaction rates and selectivity.
Materials Science: Manganese–rhodium (1/1) is studied for its potential use in advanced materials, such as magnetic materials and alloys with specific mechanical properties.
Biomedical Applications: Research is ongoing to explore the use of manganese–rhodium (1/1) in medical imaging and drug delivery systems due to its biocompatibility and unique chemical properties.
Wirkmechanismus
The mechanism by which manganese–rhodium (1/1) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of both manganese and rhodium allows for a synergistic effect, enhancing catalytic activity.
In biomedical applications, the compound’s mechanism of action may involve interaction with biological molecules, leading to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese–platinum (1/1): Similar to manganese–rhodium (1/1), this compound is used in catalysis and materials science.
Rhodium–palladium (1/1): Another bimetallic compound with applications in catalysis and advanced materials.
Uniqueness
Manganese–rhodium (1/1) is unique due to the specific combination of manganese and rhodium, which imparts distinct chemical and physical properties. This combination offers advantages in certain catalytic reactions and materials applications that are not achievable with other bimetallic compounds.
Eigenschaften
CAS-Nummer |
12776-97-5 |
|---|---|
Molekularformel |
MnRh |
Molekulargewicht |
157.8435 g/mol |
IUPAC-Name |
manganese;rhodium |
InChI |
InChI=1S/Mn.Rh |
InChI-Schlüssel |
GBZQODYDRJQFHG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


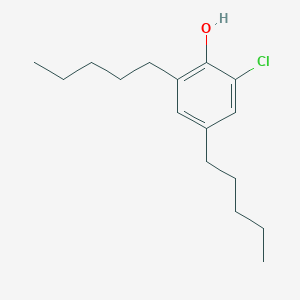
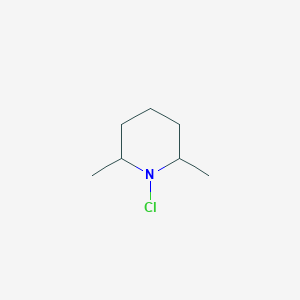
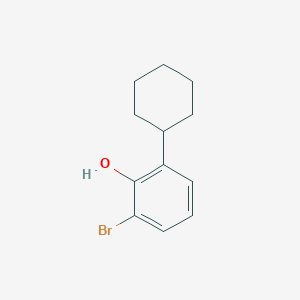
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
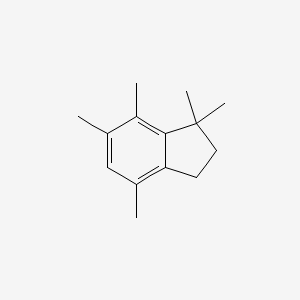
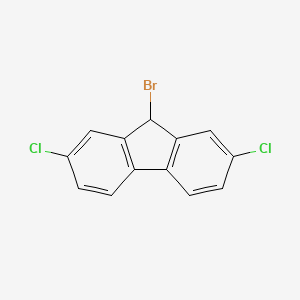

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
